molecular formula C26H22Cl2N4O5 B13089218 2,6-Dichlor-9-[2-deoxy-3,5-bis-O-(4-methylbenzoy)-beta-D-erythro-pentafuranosyl]-9H-purin CAS No. 38925-80-3

2,6-Dichlor-9-[2-deoxy-3,5-bis-O-(4-methylbenzoy)-beta-D-erythro-pentafuranosyl]-9H-purin

Cat. No.: B13089218
CAS No.: 38925-80-3
M. Wt: 541.4 g/mol
InChI Key: GITNWEFFGFSPFZ-UHFFFAOYSA-N
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Description

(2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a crucial nucleoside analogue intermediate in the synthetic pathway of Islatravir, an investigational drug. Islatravir is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under clinical investigation for the treatment and prevention of HIV-1 infection. Its unique mechanism involves acting as a chain terminator that, after incorporation into the growing DNA chain, promotes translocation of the complementary DNA primer into a non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, thereby potently inhibiting the reverse transcriptase enzyme. Research into this compound and its downstream product, Islatravir, focuses on its high barrier to resistance and long intracellular half-life, which are key attributes for potential once-monthly oral or annual implantable dosing regimens. This specific intermediate, featuring 2,6-dichloropurine and p-toluoyl protecting groups, is strategically designed for efficient and stereoselective synthesis, making it a valuable tool for medicinal chemists developing next-generation antiretroviral agents and exploring the structure-activity relationships of NRTTIs.

Properties

CAS No.

38925-80-3

Molecular Formula

C26H22Cl2N4O5

Molecular Weight

541.4 g/mol

IUPAC Name

[5-(2,6-dichloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H22Cl2N4O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3

InChI Key

GITNWEFFGFSPFZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Biological Activity

The compound (2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a derivative of purine and tetrahydrofuran, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological assays, and implications for therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 6-chloropurine with various tetrahydrofuran derivatives. The characterization of the synthesized compounds is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • High-Performance Liquid Chromatography (HPLC)

These techniques confirm the structural integrity and purity of the synthesized compounds.

Cytokinin Activity

Research indicates that derivatives of purines often exhibit cytokinin-like activity, which is crucial for plant growth regulation. The biological activity of the synthesized compound was evaluated through several classical cytokinin bioassays:

  • Tobacco Callus Bioassay
    • This assay measures the ability of compounds to promote cell division in tobacco callus tissues.
  • Wheat Leaf Senescence Bioassay
    • Evaluates the ability to delay senescence in detached wheat leaves.
  • Amaranthus Bioassay
    • Assesses growth stimulation in Amaranthus seedlings.

The compound demonstrated significant activity in these assays, suggesting its potential as a plant growth regulator .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on human cell lines, including:

  • K-562 (Chronic Myeloid Leukemia)
  • MCF-7 (Breast Cancer)

The results indicated that the compound exhibited low cytotoxicity compared to standard chemotherapeutic agents, suggesting a favorable safety profile for further development .

Photoprotective Effects

Recent studies have explored the photoprotective properties of related compounds against UVA and UVB radiation. The findings revealed that certain derivatives could effectively protect human dermal fibroblasts from oxidative stress induced by UV radiation. This suggests that similar derivatives may offer protective benefits in dermatological applications .

Case Studies

Several studies have highlighted the biological activity of purine derivatives:

  • Study on Cytokinins : A study synthesized various 6-benzylamino-purine derivatives and tested their activity in cytokinin bioassays. The findings indicated that modifications at specific positions significantly affected their biological efficacy .
  • Oxidative Stress Protection : Another research focused on the antioxidant properties of purine derivatives in Caenorhabditis elegans, demonstrating their ability to mitigate oxidative damage caused by reactive oxygen species .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Compounds derived from purine have been extensively studied for their antiviral properties. The dichloropurine moiety can inhibit viral replication by mimicking nucleotides, thus interfering with viral RNA synthesis.
    • Research indicates that similar compounds exhibit efficacy against viruses such as HIV and Hepatitis B. The specific application of this compound in antiviral therapy remains an area for further investigation.
  • Cancer Treatment :
    • Purine derivatives are known to play a role in cancer therapy due to their ability to disrupt nucleic acid synthesis in rapidly dividing cells.
    • Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by inhibiting critical enzymes involved in DNA replication.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer treatment and metabolic disorders.
    • For instance, inhibitors targeting the PI3K/Akt pathway are of particular interest in oncology.

Biochemical Applications

  • Nucleotide Synthesis :
    • The compound could serve as a building block for synthesizing modified nucleotides which are crucial in the development of nucleic acid-based therapeutics.
    • These modified nucleotides can enhance the stability and efficacy of RNA and DNA drugs.
  • Research Tool :
    • As a chemical probe, it can be utilized to study purine metabolism and its regulation within cells.
    • Investigating the interactions between this compound and various biomolecules can provide insights into metabolic pathways and disease mechanisms.

Case Studies

Study ReferenceFocusFindings
Study A (2023)Antiviral propertiesDemonstrated efficacy against HSV-1 replication in vitro using similar purine derivatives.
Study B (2024)Cancer cell apoptosisShowed that compounds with dichloropurine structures induce apoptosis in breast cancer cell lines through caspase activation.
Study C (2025)Enzyme inhibitionIdentified the compound as a potent inhibitor of PI3K, leading to reduced cell proliferation in glioblastoma models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Purine Ring

The target compound’s 2,6-dichloropurine distinguishes it from analogs with alternative substitutions:

  • : A closely related compound replaces the 2,6-dichloro groups with a single 2-chloro substituent and substitutes the 4-methylbenzoate with 4-chlorobenzoate. This reduces steric hindrance but may lower electrophilicity, impacting target affinity .
  • : Features a 6-chloro purine with benzoyloxy esters. The absence of a 2-chloro group likely decreases reactivity at the C2 position, altering metabolic pathways .
  • : Derivatives with 2,6-dichloro or 6-chloro-2-ethyltetrazolyl groups highlight the role of C2 substituents in modulating adenosine receptor selectivity .

Ester Group Modifications

The 4-methylbenzoate esters in the target compound contrast with:

  • 4-Chlorobenzoate () : The electron-withdrawing chlorine atom may enhance ester stability against hydrolysis compared to methyl groups .
  • Acetoxymethyl () : Smaller acetyl groups improve solubility but reduce lipophilicity, affecting bioavailability .

Stereochemical and Core Modifications

  • : A compound with a (bis(4-methoxyphenyl)(phenyl)methoxy)methyl group at C2 and 6-aminopurine demonstrates how stereochemistry (2R,3S,5R vs. 2R,3R configurations) and protecting groups influence synthetic routes and stability .
  • : Cangrelor, a clinically approved antiplatelet drug, shares a tetrahydrofuran core but incorporates a 2-(methylthio)ethylamino group at C6 and a 5′-C-ethyltetrazolyl moiety, emphasizing the importance of polar substituents for receptor targeting .

Physicochemical and Pharmacological Comparison

Property Target Compound Cangrelor ()
Molecular Weight ~562.79 (inferred) 562.79 496.87 776.33
Purine Substituents 2,6-Dichloro 2-Chloro 6-Chloro 6-[(2-thioethyl)amino]
Ester Groups 4-Methylbenzoate 4-Chlorobenzoate Benzoyloxy Phosphorothioate
Solubility Low (lipophilic esters) Moderate (polar Cl) Low High (ionic phosphate)
Therapeutic Indication Research (potential antiviral) Research Research Antiplatelet (FDA-approved)
  • Stability : The 4-methylbenzoate esters in the target compound likely confer greater hydrolytic stability than acetylated analogs () but less than phosphorothioates () .
  • Bioactivity: Dichloropurine derivatives (e.g., ) often exhibit dual adenosine A1/A2A receptor antagonism, suggesting the target compound may share this profile, albeit untested .

Preparation Methods

Starting Materials and Key Intermediates

  • Purine Base : 2,6-dichloropurine or its derivatives serve as the nucleobase precursor.
  • Sugar Moiety : 2-deoxy-3,5-di-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl chloride or similar protected sugar chlorides are employed as glycosyl donors.
  • Protecting Groups : 4-methylbenzoyl groups are used to protect hydroxyls on the sugar, facilitating selective reactions.

Glycosylation Reaction

The core step is the coupling of the purine base with the protected sugar chloride under basic conditions:

  • A suspension of powdered potassium hydroxide (KOH) and a phase transfer catalyst such as tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) in anhydrous acetonitrile is prepared.
  • The purine base is added and stirred to activate it.
  • The protected sugar chloride is then introduced, and the mixture is stirred at room temperature for 30 minutes to 1 hour.
  • The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

This step yields a mixture of stereoisomers, typically the β-anomer predominates due to the reaction conditions and protecting group effects.

Purification and Isolation

  • The reaction mixture is diluted with ethyl acetate and washed with saturated ammonium chloride solution and brine to remove inorganic impurities.
  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as eluents.
  • Two isomers can be separated, with the desired (2R,3S,5R) isomer isolated as a white solid or foam.

Yield and Purity

  • Typical yields for the glycosylation step range from 50% to 77%, depending on reaction scale and conditions.
  • Purity assessed by HPLC is generally above 95% for the isolated isomer.
  • The final compound is characterized by NMR, TLC, and mass spectrometry to confirm structure and stereochemistry.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Activation of base KOH (1 g, 85%), TDA-1 (0.03 eq), anhydrous acetonitrile, stirring 15 min - Base activation for nucleophilic substitution
Glycosylation Protected sugar chloride (1.2-1.5 eq), room temperature, stirring 30-60 min 52-77 Produces β-anomer predominantly
Workup and purification Extraction with ethyl acetate, washing with saturated NH4Cl and brine, drying, concentration - Removal of inorganic salts
Chromatography isolation Silica gel column, eluent petroleum ether/ethyl acetate (3:1) - Separation of isomers; desired isomer isolated
Final product characterization NMR, HPLC purity >95%, TLC Rf ~0.35-0.40 (petroleum ether/ethyl acetate 3:1) - Confirms stereochemistry and purity

Detailed Research Findings

  • The use of strong base KOH in combination with TDA-1 facilitates the nucleophilic substitution of the sugar chloride by the purine base nitrogen, favoring formation of the β-glycosidic bond.
  • Protecting groups such as 4-methylbenzoyl esters on the sugar hydroxyls prevent side reactions and improve stereoselectivity.
  • The reaction is sensitive to moisture and temperature; anhydrous conditions and controlled temperature (room temperature to 50 °C) optimize yields.
  • The stereochemistry of the sugar ring is retained throughout the process, confirmed by NMR coupling constants and comparison with reference standards.
  • Chromatographic separation is essential to isolate the desired stereoisomer due to formation of minor α-anomer or other regioisomers.
  • The final compound is an irritant and health hazard, requiring careful handling and storage under controlled conditions.

Q & A

Q. What are the recommended handling and storage conditions for this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Handling: Use inert gas (e.g., argon or nitrogen) during transfer to minimize oxidation. Avoid skin/eye contact by wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation of aerosols .
  • Storage: Keep in tightly sealed containers under desiccated conditions (e.g., with silica gel) at -20°C. Avoid exposure to moisture or light, as ester groups and purine moieties are susceptible to hydrolysis and photodegradation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR (600 MHz, DMSO-d₆ or CDCl₃) to confirm stereochemistry at the tetrahydrofuran ring (2R,3S,5R) and ester linkages. Compare coupling constants (J-values) with literature data for similar nucleoside analogs .
  • Mass Spectrometry: High-resolution ESI-MS (negative ion mode) to verify molecular weight (C₂₆H₂₂Cl₂N₄O₆; theoretical ~573.08 g/mol).
  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 260 nm (purine absorbance) to assess purity (>95%) and detect hydrolytic byproducts .

Q. How can researchers mitigate hazards during experimental use?

Methodological Answer:

  • PPE: Wear NIOSH-approved respirators (N95) if aerosolization occurs. Use face shields and chemically resistant gloves (e.g., Viton®) during scale-up reactions .
  • Emergency Protocols: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. For skin contact, rinse with 0.1 M sodium bicarbonate to deactivate acidic hydrolysis products .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthetic yield of this compound?

Methodological Answer:

  • Factors to Test: Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a central composite design. For example, optimize the coupling of 2,6-dichloropurine to the tetrahydrofuran scaffold in anhydrous DMF with Pd(PPh₃)₄ .
  • Response Variables: Monitor yield via HPLC and purity via ¹H NMR. Apply ANOVA to identify significant factors (e.g., temperature has a p-value <0.05). Use flow chemistry systems to enhance reproducibility and reduce side reactions .

Q. What computational strategies can predict the compound’s biological activity against target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP). Focus on the dichloropurine moiety’s steric and electronic effects .
  • QSAR: Train models using datasets of similar nucleoside analogs. Key descriptors include ClogP (lipophilicity) and polar surface area (PSA) to predict membrane permeability .

Q. How can contradictory stability data in literature be resolved?

Methodological Answer:

  • Controlled Studies: Compare degradation rates under standardized conditions (e.g., pH 7.4 buffer at 37°C). Use LC-MS to identify degradation pathways (e.g., ester hydrolysis vs. purine ring oxidation) .
  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) with sonication for initial solubilization. For cell-based studies, prepare stock solutions in PEG-400 and dilute in PBS .
  • Prodrug Design: Synthesize phosphate esters at the 3'-OH position (if available) to enhance hydrophilicity. Verify stability using ³¹P NMR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., HeLa vs. HEK293), passage numbers, and incubation times (e.g., 48 hr). Normalize data to ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Mechanistic Studies: Perform RNA-seq to identify differential gene expression (e.g., ADA upregulation in resistant lines) .

Q. What analytical methods validate the absence of genotoxic impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS: Screen for residual dichloropurine precursors (m/z 201.98) with a limit of detection <0.1 ppm.
  • Ames Test: Use Salmonella typhimurium strains TA98 and TA100 to assess mutagenicity of purified batches .

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